

# The "Sleep Cure": Barbitol's Historical Role in Psychiatric Research

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## Application Notes and Protocols on the Use of Barbital in Historical Psychiatric Research

The early 20th century marked a period of bold, albeit often perilous, experimentation in the field of psychiatry. Among the most notable and controversial of these were the "sleep cures," or "prolonged narcosis" therapies, which utilized barbiturates to induce extended periods of sleep in patients with severe mental disorders. **Barbital**, the first commercially available barbiturate, played a central role in these early investigations, particularly in the treatment of schizophrenia.

The most prominent proponent of this method was Swiss psychiatrist Jakob Kläsi, who, in the 1920s, introduced a technique he termed "Dauernarkose" (prolonged narcosis).<sup>[1]</sup> This approach was predicated on the belief that a prolonged state of rest would allow the brain to recover from the "toxic" processes thought to underlie psychosis. Kläsi's work, while influential, was also fraught with high risks, including a significant mortality rate.

These historical applications of **barbital**, though now considered obsolete and dangerous, offer a unique window into the nascent stages of psychopharmacology and the evolving understanding of mental illness. The following sections provide a detailed overview of the available data and reconstructed protocols from this era of psychiatric research.

## Quantitative Data Summary

Historical records on the use of **barbital** in prolonged narcosis therapy often lack the rigorous quantitative data characteristic of modern clinical trials. However, a review of the available literature provides some key insights into the dosages, durations, and outcomes of these treatments.

Parameter	Value	Source
Drug Used	Somnifen (a compound containing diethyl- and dipropenylbarbituric acid)	<a href="#">[1]</a>
Target Condition	Schizophrenia	<a href="#">[2]</a>
Treatment Goal	Induce sleep for >20 hours per day	<a href="#">[1]</a>
Treatment Duration	5-10 days, sometimes extending to two weeks or more	<a href="#">[1]</a>
Reported Mortality Rate	Ranged from 4.8% to over 10%	<a href="#">[1]</a>
Initial Barbital (Veronal) Dosage for Sleep	0.5 g - 1.0 g	<a href="#">[2]</a>

## Experimental Protocols

The following protocols are reconstructed from historical accounts of Jakob Kläsi's "Dauernarkose" therapy. It is crucial to note that these methods are not endorsed for modern use and are presented for historical and informational purposes only.

### Protocol 1: Induction and Maintenance of Prolonged Narcosis with Somnifen

Objective: To induce a state of prolonged sleep in patients with schizophrenia for therapeutic purposes.

**Materials:**

- Somnifen solution (a combination of diethyl- and dipropenylbarbituric acid)
- Syringes and needles for intramuscular or intravenous injection
- Patient monitoring equipment (as available in the 1920s, likely including a stethoscope and sphygmomanometer)

**Procedure:**

- **Patient Selection:** Patients diagnosed with schizophrenia, often those exhibiting acute agitation or catatonia, were selected for the treatment.
- **Induction of Narcosis:** An initial dose of Somnifen was administered to induce sleep. The exact initial dosage was not consistently reported across all historical accounts but was sufficient to produce deep sedation.
- **Maintenance of Narcosis:** Subsequent doses of Somnifen were administered to maintain a state of continuous sleep for over 20 hours per day. The dosage and frequency were adjusted based on the patient's level of consciousness and response.
- **Patient Monitoring:** Patients were monitored for vital signs, including heart rate, respiration, and blood pressure. Nursing care was critical to prevent complications such as pneumonia, which was a common cause of death. Patients were to be awakened daily for feeding and toileting.
- **Duration of Treatment:** The "sleep cure" was typically continued for a period of 5 to 10 days, with some treatments extending for longer durations.
- **Termination of Treatment:** The administration of Somnifen was gradually tapered to allow the patient to emerge from the prolonged sleep state.

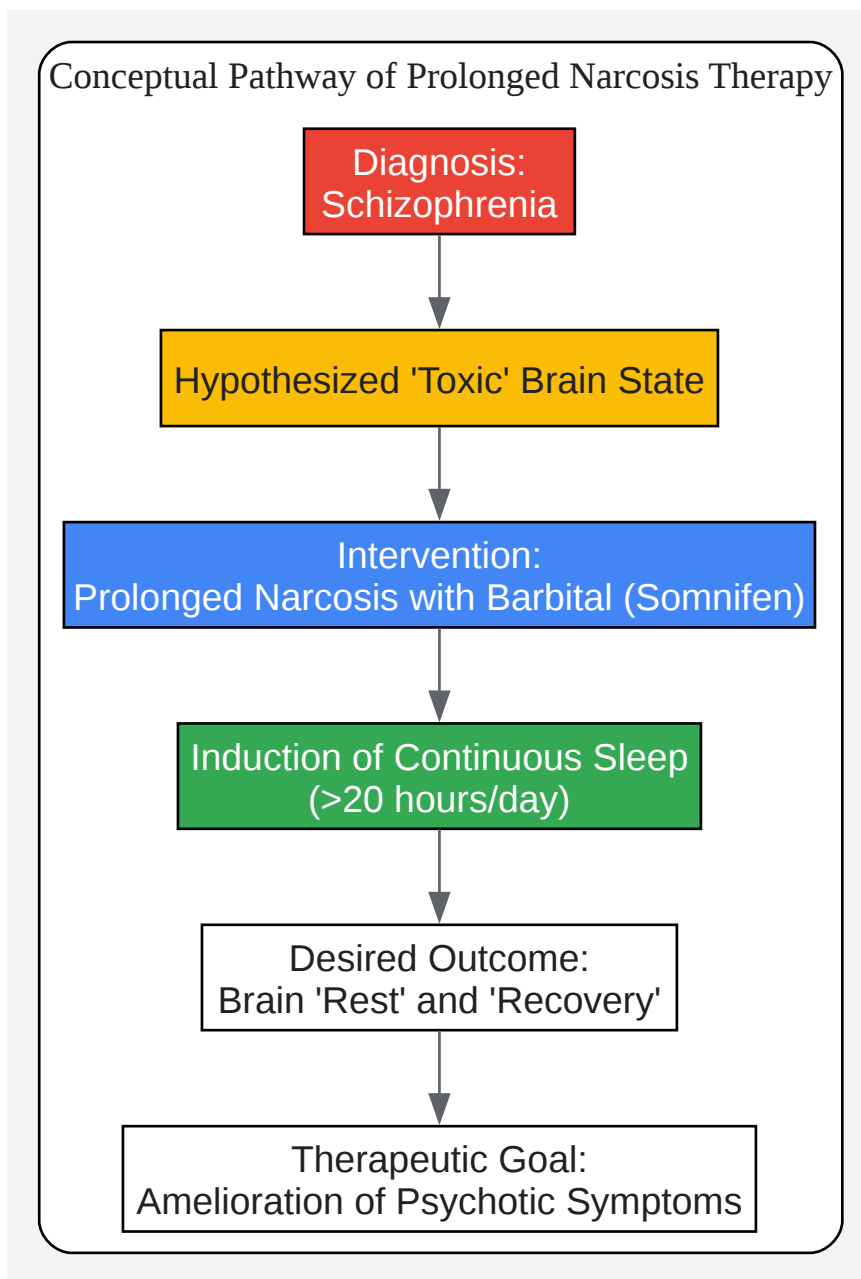
**Observed Adverse Effects:**

- High mortality rate, often due to respiratory complications like bronchopneumonia or cardiovascular events.

- "Barbital rash"
- Vomiting
- Fever

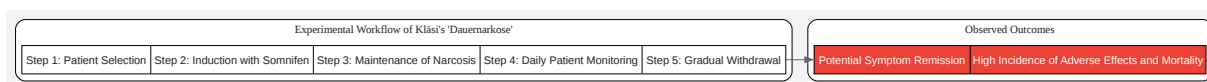
## Visualizing Historical Psychiatric Research with Barbital

To better understand the conceptual framework and workflow of these historical experiments, the following diagrams have been generated using the DOT language.



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Caption: Conceptual pathway of prolonged narcosis therapy.



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Caption: Experimental workflow of Kläsi's 'Dauernarkose'.

## Conclusion

The use of **barbital** in historical psychiatric research, particularly in the context of "prolonged narcosis" therapy, represents a pivotal yet hazardous chapter in the development of psychopharmacology. While these methods were born from a desire to alleviate the suffering of individuals with severe mental illness, they were hampered by a rudimentary understanding of drug mechanisms and a lack of modern safety protocols. The high mortality rates associated with these "sleep cures" ultimately led to their decline, paving the way for the development of safer and more effective treatments. The study of these historical protocols serves as a stark reminder of the ethical and scientific progress that has been made in the field of psychiatric medicine.

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## References

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- 2. The history of barbiturates a century after their clinical introduction - PMC [pmc.ncbi.nlm.nih.gov]
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